5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine
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Overview
Description
TC299423 is a novel agonist for nicotinic acetylcholine receptors (nAChRs). TC299423 modestly selectively targets α6β2 subtype.
Scientific Research Applications
Antitumor Activity
Compounds derived from pyrido[2,3-d]pyrimidines, closely related to the structure of 5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, have demonstrated significant antitumor activity. Studies have synthesized various derivatives, showing potent in vitro and in vivo antitumor effects against cancer cell lines and in animal models (Gineinah et al., 2013).
Bone Health and Osteoporosis Treatment
Pyrimidin-5-yl derivatives have been identified as potent and selective antagonists of the αvβ3 receptor, with potential applications in treating osteoporosis. These compounds showed efficacy in in vivo models of bone turnover and were selected for clinical development (Coleman et al., 2004).
Antiasthma Agents
Certain triazolo[1,5-c]pyrimidines, structurally related to the compound , have been found active as mediator release inhibitors, potentially useful as antiasthma agents. These compounds were developed through a series of chemical reactions and evaluated for their pharmacological and toxicological properties (Medwid et al., 1990).
Antibacterial Applications
Novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, which share a common pyrimidin-4-yl structure, have shown potential antibacterial activity. The evaluation of these compounds suggests that they could be valuable in developing new antibacterial agents (Afrough et al., 2019).
Herbicidal Activity
Pyrimidine derivatives containing triazole, another structurally similar group, have been synthesized and evaluated for herbicidal activity. Some of these compounds exhibited significant inhibition activities against various plants, suggesting potential applications in agriculture (Zhu et al., 2021).
Nicotinic Acetylcholine Receptor Agonist
(E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine specifically has been identified as a novel agonist for nicotinic acetylcholine receptors (nAChRs). This compound has shown potential in various pharmacological assays, indicating its relevance in studying nAChR function and physiology (Wall et al., 2017).
properties
CAS RN |
1975146-56-5 |
---|---|
Product Name |
5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine |
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 |
IUPAC Name |
5-Pyrimidin-5-yl-1,2,3,4,7,8-hexahydro-azocine |
InChI |
InChI=1S/C11H15N3/c1-3-10(4-2-6-12-5-1)11-7-13-9-14-8-11/h3,7-9,12H,1-2,4-6H2/b10-3+ |
InChI Key |
CRKXSTOXONBMMP-XCVCLJGOSA-N |
SMILES |
C1(/C2=CN=CN=C2)=C\CCNCCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TC299423; TC 299423; TC-299423 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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